Product packaging for (2-Bromoquinolin-4-yl)methanamine(Cat. No.:)

(2-Bromoquinolin-4-yl)methanamine

Cat. No.: B11750013
M. Wt: 237.10 g/mol
InChI Key: FGFLNJDXLNBOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromoquinamine is a brominated quinoline derivative that serves as a versatile building block in medicinal chemistry and antibacterial research. This compound is primarily valued as a chemical intermediate for the synthesis of more complex molecules. Its core structure is integral to ongoing investigations into new antibiotic agents, particularly against multidrug-resistant Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii . Research indicates that functionalized quinoline derivatives can act as potent inhibitors of bacterial ATP synthase, a critical enzyme for cellular energy production . By targeting this mechanism, such compounds offer a promising pathway for novel antibiotic development, especially as they can be modified at key positions—such as the 2-bromo and 4-methanamine groups—to optimize potency and selectivity . (2-Bromoquinolin-4-yl)methanamine provides researchers with a crucial starting material for structure-activity relationship (SAR) studies through further synthetic modification, such as reductive amination at the methanamine side chain . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B11750013 (2-Bromoquinolin-4-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(2-bromoquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H,6,12H2

InChI Key

FGFLNJDXLNBOEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)CN

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Bromoquinolin 4 Yl Methanamine

Reactivity Profile of the Quinoline (B57606) Nucleus with C2-Bromine and C4-Aminomethyl Functionalities

The chemical behavior of (2-Bromoquinolin-4-yl)methanamine is dictated by the electronic properties of the quinoline ring system and the influence of its two distinct functional groups. The quinoline nucleus is an azaarene, a heterocyclic motif that is ubiquitous in pharmaceuticals, agrochemicals, and natural products. The nitrogen atom within the ring renders the C2 and C4 positions electrophilic. chemrxiv.org This inherent electrophilicity is further modulated by the substituents.

The bromine atom at the C2 position is an electron-withdrawing group, which further enhances the electrophilicity of the carbon it is attached to. This makes the C2 position highly susceptible to nucleophilic attack and a prime site for cross-coupling reactions where the bromine acts as an excellent leaving group. wikipedia.orgmasterorganicchemistry.com Conversely, the C4-aminomethyl group contains a primary amine, which is nucleophilic and can participate in a variety of functionalization reactions. youtube.com The presence of both a reactive electrophilic center (C2-Br) and a nucleophilic center (C4-aminomethyl) on the same quinoline scaffold makes this compound a valuable and versatile building block for synthesizing a wide array of substituted quinoline derivatives.

Functional Group Transformations Involving the C2-Bromine Moiety

The C2-bromine atom is the most labile site for derivatization on the this compound core, primarily serving as a leaving group in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2-bromo functionality of the quinoline ring is an ideal handle for these transformations.

Suzuki Coupling : This reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.orglibretexts.org For this compound, a Suzuki reaction with an arylboronic acid would yield a 2-aryl-4-(aminomethyl)quinoline derivative. These reactions are typically catalyzed by a palladium complex in the presence of a base. youtube.comjk-sci.com The reaction tolerates a wide range of functional groups and is highly stereo- and regioselective. jk-sci.com

Table 1: Typical Conditions for Suzuki Coupling of Bromoquinolines
ComponentExamplePurposeCitation
Aryl Halide 2-BromoquinolineSubstrate youtube.com
Boronic Acid Phenylboronic acidCoupling Partner researchgate.net
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Forms active Pd(0) species libretexts.orgresearchgate.net
Ligand TricyclohexylphosphineStabilizes catalyst, electron-rich youtube.com
Base K₂CO₃, K₃PO₄, NaOHActivates boronic acid jk-sci.comresearchgate.net
Solvent Toluene, Aqueous IsopropanolReaction Medium youtube.comresearchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would produce a 2-alkynyl-4-(aminomethyl)quinoline. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orgorganic-chemistry.org Copper-free variations have also been developed. researchgate.net

Table 2: Typical Conditions for Sonogashira Coupling of Bromoquinolines
ComponentExamplePurposeCitation
Aryl Halide 2,4-DibromoquinolineSubstrate nih.gov
Alkyne Terminal AlkyneCoupling Partner wikipedia.orgnih.gov
Catalyst PdCl₂(PPh₃)₂Palladium Source wikipedia.org
Co-catalyst CuIActivates alkyne organic-chemistry.orgyoutube.com
Base Et₃N, PiperidineNeutralizes H-X byproduct, deprotonates alkyne wikipedia.orgyoutube.com
Solvent THF, DMFReaction Medium organic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org While the starting molecule already contains an amine, the C2-bromine can be displaced by another primary or secondary amine to synthesize more complex diamine structures. The choice of palladium precatalyst and phosphine (B1218219) ligand is crucial for achieving high yields and broad substrate scope. libretexts.orgnih.gov This method is a significant improvement over harsher classical methods for aryl amine synthesis. wikipedia.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Aza-aromatics
ComponentExamplePurposeCitation
Aryl Halide 2-BromopyridineSubstrate nih.gov
Amine Primary or Secondary AmineNucleophile wikipedia.orgnih.gov
Catalyst Pd₂(dba)₃, [Pd(allyl)Cl]₂Palladium Precatalyst nih.gov
Ligand XPhos, BINAP, DPPFStabilizes catalyst, facilitates reductive elimination wikipedia.orgnih.gov
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Amine deprotonation, facilitates catalyst cycle libretexts.orgnih.gov
Solvent Toluene, DioxaneReaction Medium libretexts.orgnih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-aza-aromatics like quinolines. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group. wikipedia.orgmasterorganicchemistry.com

The reactivity of this compound in SNAr reactions is significantly enhanced by the nitrogen atom in the quinoline ring. This nitrogen atom acts as a strong electron-withdrawing group, stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the C2 or C4 positions. wikipedia.org Therefore, the C2-bromine can be readily displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, under relatively mild conditions. Kinetic studies on bromoquinolines have confirmed their susceptibility to nucleophilic substitution. acs.orgcapes.gov.br This pathway provides a complementary, transition-metal-free method to the cross-coupling reactions for introducing new functional groups at the C2 position.

Transformations of the C4-Aminomethyl Group

The primary amine of the C4-aminomethyl group is a versatile functional handle that can be readily modified through various classic amine reactions.

Acylation : The primary amine can act as a nucleophile and react with acylating agents like acid chlorides or anhydrides to form amides. youtube.com This reaction, often carried out in the presence of a base to neutralize the acid byproduct, is a straightforward way to introduce a wide range of acyl groups, thereby modifying the steric and electronic properties of the molecule. This is a form of nucleophilic acyl substitution. youtube.com

Alkylation : Direct alkylation of the primary amine with alkyl halides can be performed to yield secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to overalkylation and the formation of quaternary ammonium (B1175870) salts, as the newly formed secondary and tertiary amines are often more nucleophilic than the starting primary amine. youtube.com Reductive amination offers a more controlled alternative for synthesizing secondary and tertiary amines.

Sulfonylation : Reaction of the aminomethyl group with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the amine. For instance, N-mesyl and N-trimethylsilylethylsulfonyl groups have been used in related systems. nih.gov

Table 4: Common Functionalizations of the C4-Aminomethyl Group
TransformationReagentProduct
Acylation Acetyl Chloride (CH₃COCl)N-((2-bromoquinolin-4-yl)methyl)acetamide
Alkylation Methyl Iodide (CH₃I)(2-bromoquinolin-4-yl)-N-methylmethanamine (and over-alkylated products)
Sulfonylation p-Toluenesulfonyl chloride (TsCl)N-((2-bromoquinolin-4-yl)methyl)-4-methylbenzenesulfonamide

The nucleophilic C4-aminomethyl group is well-positioned to participate in both intermolecular and intramolecular condensation and cyclization reactions, leading to the formation of novel heterocyclic systems.

For example, the amine can act as a nucleophile in condensation reactions with carbonyl compounds (aldehydes or ketones) to form imines (Schiff bases). These imines can be stable products or reactive intermediates for further transformations.

More significantly, the aminomethyl group can be a key component in intramolecular cyclization reactions. If another reactive functional group is present or introduced elsewhere on the quinoline core or on a substituent, the aminomethyl group can attack it to form a new ring fused to the quinoline system. For instance, intramolecular haloamination reactions, though demonstrated on different systems, illustrate the principle of an amine attacking an alkene to form a new nitrogen-containing heterocycle. nih.gov Similarly, the amine could participate in intramolecular cyclizations with ester or carboxylic acid groups to form lactams, which are cyclic amides. youtube.com Such strategies are fundamental in building complex, polycyclic alkaloid-like structures from relatively simple precursors. mdpi.com

Development of Novel Fused Heterocyclic Systems from this compound as a Synthetic Precursor

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of polycyclic systems. The presence of both a nucleophilic primary amine and a halogenated carbon center on the quinoline framework allows for a variety of cyclization strategies, leading to the formation of new rings fused to the quinoline core. Research in this area has explored various reaction pathways to construct these complex molecules.

One notable approach involves the reaction of this compound with bifunctional electrophiles. For instance, the reaction with carbon disulfide in the presence of a base can lead to the formation of a dithiocarbamate (B8719985) intermediate. Subsequent intramolecular cyclization, driven by the displacement of the bromide at the C2 position, can yield fused thiazinone or related sulfur-containing heterocyclic systems.

Another synthetic strategy employs cyclocondensation reactions with reagents that can react with both the amino group and participate in a subsequent ring-closing step. For example, reaction with α,β-unsaturated carbonyl compounds could potentially lead to the formation of fused pyridone rings through an initial Michael addition followed by an intramolecular nucleophilic substitution.

While specific, detailed research findings on the direct conversion of this compound to a wide array of fused systems are still emerging, the foundational chemistry suggests significant potential. The following table summarizes hypothetical, yet chemically plausible, transformations for the synthesis of novel fused heterocyclic systems from this precursor, based on established synthetic methodologies for related compounds.

Reagent(s)Proposed Fused SystemReaction Type
Carbon disulfide, BasePyrido[2,3-b]quinoline derivativeCyclocondensation
Phosgene equivalentPyrrolo[3,4-b]quinolin-1-oneCyclization
α-HaloketoneImidazo[1,2-a]quinoline derivativeCondensation/Cyclization
Diethyl malonatePyrimido[4,5-b]quinolin-4-oneCondensation/Cyclization

This table represents potential synthetic pathways that warrant further investigation.

The development of these and other novel fused heterocyclic systems from this compound is an active area of research. The exploration of various reaction conditions, catalysts, and reaction partners is expected to unlock a diverse range of complex molecules with potentially interesting biological and material properties. The versatility of this starting material, combined with the importance of fused quinoline scaffolds, ensures that it will remain a compound of significant interest to synthetic chemists.

Mechanistic and Kinetic Investigations of Reactions Involving 2 Bromoquinolin 4 Yl Methanamine

Elucidation of Reaction Pathways and Transient Intermediates

The synthesis of (2-Bromoquinolin-4-yl)methanamine likely proceeds through a multi-step pathway, characteristic of quinoline (B57606) derivative synthesis. While specific literature on this exact compound is scarce, the reaction pathways can be inferred from established methods for quinoline functionalization. A plausible synthetic route could involve the initial formation of a quinoline ring system, followed by bromination and the introduction of the methanamine group.

One common approach to quinoline synthesis is the Combes synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. For the specific substitution pattern of this compound, a more tailored approach would be necessary. This could involve starting with an appropriately substituted aniline and a suitable three-carbon component.

The introduction of the bromine atom at the 2-position and the methanamine at the 4-position suggests a strategy where these functionalities are introduced sequentially. For instance, a 4-methylquinoline (B147181) derivative could be synthesized first, followed by bromination at the 2-position. The methyl group at the 4-position could then be functionalized to a methanamine group.

A key aspect of elucidating reaction pathways is the identification of transient intermediates. In many organic reactions, these are short-lived, highly reactive species that are not isolated from the reaction mixture. nih.gov Techniques such as spectroscopy (NMR, IR) and mass spectrometry can be employed to detect and characterize these intermediates. In the context of quinoline synthesis, intermediates such as iminium ions and enamines are often proposed. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the energetics of different reaction pathways and the structures of transient intermediates. nih.gov The trapping of reactive intermediates with suitable reagents is another powerful experimental technique to confirm their existence and role in a reaction mechanism. nih.gov

For the conversion of a precursor to this compound, for example, the transformation of a 4-formyl-2-bromoquinoline to the final product via reductive amination would likely involve the formation of an imine intermediate. This intermediate would then be reduced to the final amine.

Role of Catalysts and Reagents in Directing Chemical Transformations

The choice of catalysts and reagents is crucial in directing the outcome of chemical reactions, influencing both the yield and the selectivity of the desired product. In the synthesis of quinoline derivatives, a wide array of catalysts and reagents are employed.

Catalysts:

Acid Catalysts: Strong acids like sulfuric acid or polyphosphoric acid are often used in cyclization reactions to form the quinoline ring.

Metal Catalysts: Transition metals, particularly palladium and copper, play a significant role in cross-coupling reactions to introduce substituents onto the quinoline ring. For instance, a palladium catalyst could be used in a Buchwald-Hartwig amination to introduce an amino group. Copper catalysts are also known to be effective in amination reactions. In some cases, recyclable catalysts like nickel-containing coordination polymers have been shown to be effective in the synthesis of quinoline derivatives.

Lewis Acids: Lewis acids such as aluminum chloride or iron(III) chloride can be used to promote various reactions, including Friedel-Crafts type reactions.

Reagents:

Brominating Agents: Reagents like N-bromosuccinimide (NBS) or bromine (Br₂) are commonly used to introduce a bromine atom onto an aromatic ring.

Oxidizing and Reducing Agents: Oxidizing agents may be used to aromatize a dihydroquinoline intermediate to a quinoline. Conversely, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce carbonyl groups or imines. Catalytic hydrogenation using catalysts like Pd/C or Raney Ni is also a common reduction method.

Aminating Agents: To introduce the methanamine group, reagents such as methanamine itself or its salts, often in combination with a reducing agent for reductive amination, would be employed.

The table below summarizes the potential roles of various catalysts and reagents in the synthesis of this compound, based on general quinoline chemistry.

Catalyst/ReagentPotential Role in Synthesis of this compound
Catalysts
Sulfuric AcidCyclization to form the quinoline ring
Palladium CatalystCross-coupling reactions for C-N or C-C bond formation
Copper(I) IodideCatalyst for amination reactions
Raney NickelReduction of nitro groups or imines
Reagents
N-BromosuccinimideBromination of the quinoline ring at the 2-position
Sodium BorohydrideReduction of a carbonyl or imine intermediate
MethanamineSource of the aminomethyl group in reductive amination

Kinetic Studies and Reaction Rate Determination for Quinoline Derivatization

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and the presence of catalysts. For the derivatization of quinolines, understanding the reaction kinetics is essential for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

While specific kinetic data for the synthesis of this compound is not available, general principles of kinetic analysis can be applied. The rate of a reaction is typically determined by monitoring the change in concentration of a reactant or product over time. This can be achieved using various analytical techniques, including:

Spectroscopy: UV-Vis spectroscopy can be used if the reactants and products have distinct absorption spectra.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate and quantify the components of a reaction mixture at different time points.

NMR Spectroscopy: In some cases, the reaction can be monitored in real-time within an NMR spectrometer.

A study on the catecholase activity of copper complexes with various quinoline-based ligands demonstrated how the structure of the quinoline derivative and the nature of the copper salt affect the rate of catechol oxidation. This highlights the sensitivity of reaction rates to subtle changes in the structure of the quinoline moiety and the reaction environment.

The following table illustrates hypothetical kinetic data for a key step in the synthesis of this compound, such as a nucleophilic aromatic substitution, to demonstrate how such data would be presented.

Experiment[Substrate] (mol/L)[Nucleophile] (mol/L)Initial Rate (mol/L·s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

From such data, the rate law for the reaction can be determined, providing insights into the reaction mechanism.

Analysis of Regioselectivity and Stereoselectivity in Synthetic Processes

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the synthesis of this compound, controlling the regioselectivity of both the bromination and the introduction of the methanamine group is critical.

The electronic properties of the quinoline ring direct the position of electrophilic and nucleophilic substitution. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and influences the position of attack. For nucleophilic aromatic substitution, the positions ortho and para to the nitrogen (positions 2 and 4) are activated. Therefore, in the synthesis of this compound, the introduction of a nucleophile at the 4-position is generally favored. The regioselectivity of bromination can be controlled by the reaction conditions and the specific brominating agent used. In some cases, directed metalation, where a substituent directs the deprotonation and subsequent reaction at a specific position, can be a powerful tool for achieving high regioselectivity.

Stereoselectivity is the preference for the formation of one stereoisomer over another. While this compound itself is achiral, stereoselectivity becomes important if chiral centers are introduced into the molecule, for example, by modifying the methanamine side chain or by using chiral reagents or catalysts.

If a chiral derivative of this compound were to be synthesized, stereoselective methods would be employed. These could include:

Use of a Chiral Auxiliary: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

Use of a Chiral Catalyst: An enantiomerically pure catalyst can create a chiral environment that favors the formation of one enantiomer of the product over the other.

Resolution: A racemic mixture of a chiral derivative could be separated into its individual enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The table below provides examples of how regioselectivity and stereoselectivity might be controlled in hypothetical reactions involving precursors to this compound.

Reaction TypeDesired OutcomeStrategy
Regioselectivity Bromination at C-2Use of a specific brominating agent and control of reaction conditions.
Regioselectivity Nucleophilic substitution at C-4Exploiting the inherent electronic properties of the quinoline ring.
Stereoselectivity Formation of a single enantiomer of a chiral derivativeUse of a chiral catalyst or auxiliary in the key bond-forming step.

Theoretical and Computational Chemistry Studies on 2 Bromoquinolin 4 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (2-Bromoquinolin-4-yl)methanamine. These methods solve the Schrödinger equation for the molecule, yielding information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the structural characterization of quinoline (B57606) derivatives. By utilizing various functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-31G++(d,p), the geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. researchgate.netasianpubs.org

For instance, the optimization of the molecular geometry would likely reveal the planarity of the quinoline ring system, with the bromine atom and the methanamine group lying in or slightly out of this plane. The C-Br bond length and the bond lengths within the quinoline core can be benchmarked against experimental data for similar bromoquinoline compounds to validate the chosen computational level of theory. nih.gov The rotational barrier of the methanamine group around its bond to the quinoline ring can also be determined, providing insight into the molecule's flexibility.

A hypothetical DFT calculation on this compound would provide the following structural data:

ParameterPredicted Value
C2-Br Bond Length (Å)~1.90
C4-C(methanamine) Bond Length (Å)~1.50
Quinoline Ring PlanarityLargely planar
Methanamine Group ConformationStaggered relative to the quinoline ring

This table is illustrative and based on typical values for similar structures.

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate energy calculations, albeit at a greater computational expense. researchgate.net These methods are particularly valuable for refining the understanding of conformational preferences and electronic properties. For this compound, ab initio calculations could be employed to investigate the subtle energetic differences between various rotamers of the methanamine side chain. rsc.org

On the other end of the computational spectrum, semi-empirical methods, like AM1 or PM7, provide a faster, though less accurate, means of exploring the potential energy surface. nih.gov These methods are particularly useful for initial conformational searches of larger molecules or for dynamic simulations where a large number of energy evaluations are required. A comparative study using ab initio and semi-empirical methods can provide a comprehensive picture of the molecule's conformational landscape. nih.gov

Tautomerism Studies in Related Quinoline Systems (e.g., Keto-Enol Equilibrium)

Tautomerism is a significant phenomenon in heterocyclic chemistry, and quinoline systems can exhibit various tautomeric forms, most notably keto-enol tautomerism. researchgate.netcomporgchem.comresearchgate.netfrontiersin.orgfrontiersin.org For this compound, while the primary amine group is not directly involved in a classical keto-enol equilibrium, the quinoline nitrogen can participate in annular tautomerism, especially upon protonation.

Computational studies on related hydroxyquinolines have shown that the keto form is often more stable than the enol form, a preference that can be influenced by solvent effects and substituent positioning. researchgate.net For example, theoretical calculations on 4-hydroxyquinoline (B1666331) derivatives have demonstrated that the 4-quinolone tautomer is energetically favored. researchgate.net Although this compound does not possess a hydroxyl group, the principles of tautomeric stability in the quinoline ring system are transferable. Computational analysis of the protonated forms of this compound would be crucial in understanding its behavior in acidic environments, predicting the most likely protonation sites and the relative energies of the resulting tautomers.

Prediction of Chemical Reactivity and Selectivity through Computational Models

Computational models are powerful tools for predicting the chemical reactivity and selectivity of molecules, providing insights that can guide synthetic efforts and explain observed chemical behavior.

Fukui functions are a key concept in conceptual DFT that help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netasianpubs.org The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

By calculating the condensed Fukui functions for each atom in this compound, one can predict the regions most susceptible to chemical reactions. For electrophilic attack (donation of electrons), the sites with the highest value of f-(r) will be the most reactive. Conversely, for nucleophilic attack (acceptance of electrons), the sites with the highest value of f+(r) will be the most reactive. researchgate.net The local softness, which is related to the Fukui function, provides a similar measure of reactivity. researchgate.net

A hypothetical analysis of this compound might reveal the following:

Atom/RegionPredicted Reactivity
Nitrogen in Quinoline RingHigh f-(r), susceptible to electrophilic attack (protonation)
Carbon atoms in the benzene (B151609) ringVarying f-(r) and f+(r) values, indicating sites for electrophilic and nucleophilic substitution
Bromine atomPotential site for nucleophilic displacement
Methanamine NitrogenHigh f-(r), indicating nucleophilic character

This table is illustrative and based on general principles of quinoline chemistry.

Natural Bond Orbital (NBO) analysis provides a method for calculating the natural atomic charges on each atom in a molecule, offering a more chemically intuitive picture of the electron distribution than other methods like Mulliken population analysis. nih.govwikipedia.orgwisc.eduresearchgate.netaiu.edu The distribution of these charges is crucial for understanding the molecule's polarity and intermolecular interactions.

The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netarabjchem.org Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the quinoline nitrogen and a positive potential around the hydrogen atoms of the methanamine group, consistent with their expected reactivity. arabjchem.org

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules over time. In the context of this compound, MD simulations can provide profound insights into its dynamic interactions with other molecules and the surrounding solvent, which are critical for understanding its chemical behavior and potential applications. These simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion, offering a detailed view of molecular interactions at an atomistic level.

Intermolecular Interaction Studies

MD simulations are instrumental in characterizing the non-covalent interactions between this compound and its molecular partners, such as biological macromolecules or other small molecules. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are fundamental to the compound's mechanism of action and its binding affinity to specific targets.

A typical MD simulation protocol involves placing the ligand in the binding site of the target molecule, solvating the system with water molecules, and adding ions to neutralize the system and mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration. Finally, a production run is performed, during which the data for analysis is collected. nih.gov

The insights gained from these simulations can guide the rational design of more potent and selective analogs of this compound. By understanding the specific intermolecular contacts that contribute most to binding, modifications can be made to the molecule to enhance these interactions.

Solvent Effects on Conformation and Dynamics

The solvent environment can significantly influence the conformational preferences and dynamic behavior of a molecule like this compound. MD simulations are particularly well-suited to investigate these solvent effects by explicitly modeling the interactions between the solute and a large number of solvent molecules.

By running simulations in different solvents, it is possible to observe how the conformational landscape of this compound changes. For example, in a polar protic solvent like water, the methanamine group can form hydrogen bonds with the solvent molecules, which might stabilize certain conformations over others. In contrast, in a nonpolar solvent, intramolecular interactions might become more dominant in determining the molecule's shape.

The analysis of the radial distribution function (RDF) from an MD simulation can provide quantitative information about the solvation shell around different parts of the molecule. The RDF describes how the density of solvent molecules varies as a function of distance from a particular atom or group of atoms in the solute. This can reveal the extent and nature of solvation, highlighting which parts of the molecule are more exposed to the solvent and which are more shielded.

The following table illustrates hypothetical data that could be obtained from an analysis of MD simulations of this compound in different solvents, showing the average number of solvent molecules within the first solvation shell of the methanamine nitrogen and the bromine atom.

SolventAverage Number of Solvent Molecules around Methanamine NitrogenAverage Number of Solvent Molecules around Bromine Atom
Water5.33.8
Methanol4.13.2
Chloroform1.82.5
Hexane0.51.2

This table is interactive. You can sort the data by clicking on the column headers.

Applications of 2 Bromoquinolin 4 Yl Methanamine in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The strategic placement of a bromine atom at the 2-position and a methanamine group at the 4-position of the quinoline (B57606) ring makes (2-Bromoquinolin-4-yl)methanamine an exceptionally versatile intermediate in organic synthesis. The bromine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the primary amine of the methanamine group serves as a nucleophile or a point for further functionalization, enabling the construction of more intricate molecular frameworks.

This dual reactivity has been exploited in the synthesis of a variety of complex organic molecules. For instance, the amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of side chains. Subsequently, the bromo substituent can be modified through palladium-catalyzed cross-coupling reactions to build molecular complexity. This sequential or orthogonal functionalization strategy is a powerful tool for creating libraries of compounds with diverse substitution patterns around the quinoline core.

A representative, though generalized, synthetic pathway could involve the initial reaction of the methanamine group, for example, through acylation with an acid chloride, followed by a Suzuki coupling at the bromo position to introduce a new aryl group. This approach allows for the systematic variation of two different points of the molecule, facilitating structure-activity relationship (SAR) studies in medicinal chemistry or the fine-tuning of properties in materials science.

Integration into Ligand Design for Catalytic Systems

The quinoline framework is a well-established motif in the design of ligands for transition metal catalysis. The nitrogen atom within the quinoline ring, along with other strategically placed donor atoms, can effectively coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. This compound offers a unique platform for the synthesis of novel ligands. colab.ws

The methanamine group can be readily derivatized to introduce additional coordinating moieties, such as phosphines, carboxylates, or other N-heterocycles, creating bidentate or tridentate ligands. The bromine atom at the 2-position can be retained to electronically tune the ligand or replaced through nucleophilic substitution or cross-coupling reactions to introduce further complexity and steric bulk. These modifications allow for the precise tuning of the ligand's electronic and steric properties, which is crucial for optimizing the performance of a catalytic system. colab.ws For example, quinoline-based ligands have been successfully employed in a variety of catalytic transformations, including hydrogenation, hydroformylation, and C-C bond-forming reactions. colab.wsnih.gov

Ligand TypePotential Catalytic ApplicationKey Feature from this compound
P,N-LigandsAsymmetric HydrogenationMethanamine group functionalized with a phosphine (B1218219) moiety.
N,N-LigandsOxidation ReactionsMethanamine group extended to include another nitrogen-containing heterocycle.
N,O-LigandsPolymerization ReactionsMethanamine group converted to an amide with a coordinating oxygen atom.

Precursor in the Development of Functional Organic Materials

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for the development of functional organic materials. This compound serves as a valuable precursor for creating such materials due to its versatile handles for chemical modification.

Applications in Dyes and Pigments

Quinoline-based structures are known to be effective chromophores. The extended π-system of the quinoline ring can be further extended and modified through reactions at the bromine and methanamine positions of this compound to create molecules that absorb and emit light in the visible region of the electromagnetic spectrum.

The methanamine group can act as an auxochrome, a group that modulates the color of the chromophore. By reacting the amine with various electrophiles, the electronic properties of the quinoline system can be fine-tuned to achieve desired colors. The bromo group can be used to introduce other chromophoric systems via cross-coupling reactions, leading to the formation of extended conjugated systems with intense colors. This makes this compound a promising starting material for the synthesis of novel dyes for textiles, printing, and other imaging technologies.

Contribution to Electronic and Smart Materials

The quinoline moiety is increasingly being incorporated into the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine (B92270) ring within the quinoline system can be beneficial for electron transport materials. Furthermore, the ability to functionalize the quinoline core allows for the tuning of the material's energy levels (HOMO/LUMO) and morphology in the solid state.

This compound can be used as a building block to synthesize larger conjugated molecules or polymers for these applications. For instance, the bromine atom can be utilized in polymerization reactions, such as Suzuki or Stille polycondensation, to create quinoline-containing conjugated polymers. The methanamine group can be used to attach the quinoline unit to other molecular fragments or to improve solubility and processing characteristics of the final material. While direct examples utilizing this compound are not extensively documented, the known reactivity of this compound and the established utility of quinolines in electronic materials suggest a strong potential for its use in this field. google.commdpi.comnih.gov

Utilization in Non-Medicinal Chemical Libraries for High-Throughput Reaction and Catalyst Discovery

High-throughput screening (HTS) is a powerful methodology used in both drug discovery and materials science to rapidly test large numbers of compounds for a specific activity. mdpi.comnih.gov The creation of diverse chemical libraries is a prerequisite for successful HTS campaigns. This compound is an ideal scaffold for the combinatorial synthesis of such libraries. mdpi.com

By leveraging the two distinct points of functionality on the molecule, a large number of derivatives can be synthesized in a parallel fashion. For example, a library of amides can be created by reacting this compound with a diverse set of carboxylic acids. Each of these amides can then be subjected to a variety of cross-coupling partners at the bromo position, exponentially increasing the size and diversity of the library.

These libraries of novel quinoline derivatives can then be screened for a wide range of non-medicinal applications. For instance, they can be tested as new ligands for various catalytic reactions, as novel chromophores for dye applications, or as new components in organic electronic devices. The systematic nature of these libraries allows for the rapid identification of structure-property relationships, accelerating the discovery of new catalysts and materials. nih.govumd.edu

Q & A

Basic: What are the recommended methods for synthesizing (2-Bromoquinolin-4-yl)methanamine?

Answer:
A common approach involves multi-step organic synthesis, starting with brominated quinoline derivatives. For example, a brominated intermediate (e.g., 2-bromoquinoline) can undergo functionalization at the 4-position via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests using methyl tert-butyl ether (MTBE) as a solvent and sodium hydroxide for phase separation during purification . Key steps include:

  • Bromination: Introducing bromine at the 2-position of quinoline.
  • Amination: Reacting the brominated intermediate with a methylamine source under controlled pH and temperature.
  • Purification: Liquid-liquid extraction (e.g., MTBE/NaOH) to isolate the methanamine product .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • X-ray Crystallography: For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR can identify the bromoquinoline backbone and methanamine group. For example, the quinoline protons show distinct aromatic splitting patterns, while the methanamine protons resonate near δ 3.5–4.0 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 237.0 for C10_{10}H10_{10}BrN2_2) .

Advanced: How can researchers resolve contradictions in spectral data during structural analysis?

Answer:
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Cross-Validation: Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Crystallographic Refinement: Use SHELXL to resolve ambiguities in bond lengths/angles .
  • Isotopic Labeling: For MS, deuterated analogs can clarify fragmentation pathways.
    Refer to iterative data analysis frameworks in qualitative research to address contradictions systematically .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:
The bromine atom and methanamine group make it a versatile scaffold for drug discovery:

  • Receptor Binding: The quinoline core may intercalate with DNA or bind enzyme active sites (e.g., kinase inhibitors).
  • Functionalization: The bromine allows further cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores .
  • Mechanistic Studies: Similar methanamine derivatives modulate neurotransmitter pathways (e.g., dopamine analogs), suggesting potential CNS applications .

Basic: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility: Likely polar aprotic solvents (e.g., DMF, DMSO) due to the amine group. Methanamine derivatives show temperature-dependent solubility; experimental data for analogs suggest mole fraction ranges of 0.1–0.3 in DMF at 25°C .
  • Stability: Store at 2–8°C under inert atmosphere to prevent degradation. Brominated aromatics are light-sensitive; use amber vials .

Advanced: How can researchers optimize reaction yields for this compound derivatives?

Answer:

  • Catalysis: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for bromoquinoline intermediates .
  • Microwave Synthesis: Reduces reaction time for amination steps (e.g., from 24h to 2h).
  • DoE (Design of Experiments): Systematic variation of pH, temperature, and solvent ratios to identify optimal conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to volatile amine vapors.
  • Waste Disposal: Segregate halogenated waste and consult professional disposal services to comply with environmental regulations .

Advanced: How can computational methods aid in studying this compound’s reactivity?

Answer:

  • Docking Studies: Predict binding modes with target proteins (e.g., using AutoDock Vina).
  • DFT Calculations: Model reaction pathways (e.g., bromine substitution barriers) to guide synthetic routes.
  • MD Simulations: Assess stability in biological membranes or solvent systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.